molecular formula C16H16O3 B191449 4'-Methoxy-7-isoflavanol CAS No. 10499-17-9

4'-Methoxy-7-isoflavanol

Cat. No. B191449
CAS RN: 10499-17-9
M. Wt: 256.3 g/mol
InChI Key: FPRFNXQLWQOWED-UHFFFAOYSA-N
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Description

4’-Methoxy-7-isoflavanol is a type of isoflavonoid, a class of flavonoid phenolic compounds . It has a molecular formula of C17H18O4 . Isoflavonoids are biologically active and are sometimes referred to as phytoestrogens, as many isoflavonoid compounds have biological effects via the estrogen receptor .


Synthesis Analysis

The synthesis of 4’-Methoxy-7-isoflavanol involves several steps. One of the final steps of medicarpin biosynthesis, from vestitone to 7,2’-dihydroxy-4’-methoxyisoflavanol, is catalyzed by vestitone reductase . The cloned enzyme exhibits strict substrate stereospecificity for (3R)-vestitone . The levels of vestitone reductase transcript greatly increase within 2 hours of elicitor addition to alfalfa cell suspension cultures, preceding the rapid increases in vestitione reductase enzyme activity and medicarpin biosynthesis .


Molecular Structure Analysis

The molecular structure of 4’-Methoxy-7-isoflavanol is characterized by a molecular formula of C17H18O4 . The average mass is 286.322 Da and the monoisotopic mass is 286.120514 Da .


Chemical Reactions Analysis

The chemical reactions involving 4’-Methoxy-7-isoflavanol are part of the isoflavonoid branch of phenylpropanoid metabolism . The reaction series from vestitone to the pterocarpan is thought to proceed by the vestitone reductase-catalyzed reduction of the isoflavanone vestitone to 7,2’-dihydroxy-4’-methoxy-isoflavanol .

Scientific Research Applications

  • Phytoalexin Biosynthesis : A study on Trifolium pratense (red clover) shows the role of compounds including 4'-methoxy-isoflavone in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to stress (Dewick, 1977).

  • Antimicrobial and Antioxidant Properties : Isoflavones similar to 4'-Methoxy-7-isoflavanol isolated from Erythrina latissima demonstrate antimicrobial activity against various pathogens and possess radical scavenging properties (Chacha, Bojase-Moleta, & Majinda, 2005).

  • Isoflavanone Metabolism in Plants : In Medicago sativa (alfalfa), studies indicate the involvement of 4'-methoxy-isoflavone in the metabolism of isoflavanone phytoalexins (Dewick & Martin, 1979).

  • Isoflavonoid Biosynthesis Enzymes : Research on Leguminosae highlights the role of enzymes in converting 4'-methoxyisoflavanone to health-promoting isoflavones (Akashi, Aoki, & Ayabe, 2005).

  • Metabolism by Human Intestinal Bacteria : A study demonstrates the ability of human intestinal bacteria to metabolize polymethoxyflavones, closely related to 4'-methoxyisoflavanones, impacting their bioactivity and bioavailability (Kim, Kim, & Han, 2014).

  • Nanocomposite Biosynthesis : A flavonoid similar to 4'-methoxyisoflavanone extracted from Commelina diffusa was used as a reducing and stabilizing agent in the biosynthesis of nanocomposites, suggesting potential applications in nanotechnology (Hamad, Mahmud, Sajadi, & Omar, 2019).

  • Antiprotozoal Activity : A novel isoflavanol isolated from Tephrosia pumila showed significant antiprotozoal activity, indicating the potential medicinal importance of isoflavanols including 4'-methoxy-7-isoflavanol (Ganapaty, Pannakal, Srilakshmi, Lakshmi, Waterman, & Brun, 2008).

Future Directions

The future directions for research on 4’-Methoxy-7-isoflavanol could involve further investigation into its biosynthesis, as well as its potential applications in medicine and other fields. The cloning of the vestitone reductase gene, which is involved in its synthesis, provides a specific tool for the study and manipulation of pterocarpan biosynthesis in legumes .

properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFNXQLWQOWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909290
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-7-isoflavanol

CAS RN

10499-17-9
Record name 4'-O-Methyl equol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MC Nottle - Research in veterinary science, 1976 - Elsevier
… One calculus was found to be composed of organic material which was subsequently shown to consist mainly of 4'-O-methyl equol (4'methoxy-7-isoflavanol, C,H,O) with a Small amount …
Number of citations: 17 www.sciencedirect.com
MC Nottle, AB Beck - Australian Journal of Agricultural Research, 1974 - CSIRO Publishing
… One type, described previously, consists of the calcium salt of the glucuronide of 4'-0-methyl equol (4'-methoxy-7-isoflavanol). The other contains unconjugated 4'-0-methyl equol …
Number of citations: 7 www.publish.csiro.au
W Ariyani, I Amano, N Koibuchi - International Journal of Molecular …, 2023 - mdpi.com
… Genistein (7,4’-dihydroxy-6-methoxyisoflavone) and daidzein (7,4’-dihydroxyisoflavone) are widely known as isoflavone phytoestrogens, and S-equol (4’-methoxy-7-isoflavanol), a …
Number of citations: 1 www.mdpi.com
A Boronat, J Rodriguez-Morató, G Serreli… - Advances in …, 2021 - academic.oup.com
… –0; 4′,7-dihydroxyisoflavone), tetrahydrodaidzein (4′,7-dihydroxyisoflavan-4-ol), and the unique biologically active metabolite (S)-equol (CAS 531–95–3, 4′-methoxy-7-isoflavanol). …
Number of citations: 12 academic.oup.com
AL Villanueva Alvarado, CE Trabucco Puicón - repositorioacademico.upc.edu.pe
Objetivo: Sintetizar la evidencia primaria con respecto a la eficacia y seguridad de los estilbenos en el tratamiento de la sintomatología climatérica en las mujeres de edad mediana. …
Number of citations: 3 repositorioacademico.upc.edu.pe

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